Pentan-3-yl (2S)-2-hydroxypropanoate

Description

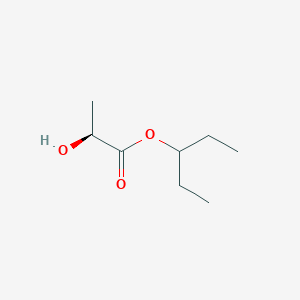

Pentan-3-yl (2S)-2-hydroxypropanoate is an ester derived from (2S)-2-hydroxypropanoic acid (L-lactic acid) and pentan-3-ol. The compound retains the chiral (2S) configuration of lactic acid, which is critical for its biochemical interactions. It is structurally characterized by a pentan-3-yl group esterified to the hydroxyl group of lactic acid. This esterification modulates physicochemical properties such as volatility, solubility, and biological activity compared to lactic acid or its salts (e.g., magnesium lactate hydrate ).

Properties

CAS No. |

90850-10-5 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

pentan-3-yl (2S)-2-hydroxypropanoate |

InChI |

InChI=1S/C8H16O3/c1-4-7(5-2)11-8(10)6(3)9/h6-7,9H,4-5H2,1-3H3/t6-/m0/s1 |

InChI Key |

CKUVAQHNOAKDMX-LURJTMIESA-N |

Isomeric SMILES |

CCC(CC)OC(=O)[C@H](C)O |

Canonical SMILES |

CCC(CC)OC(=O)C(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include esters of (2S)-2-hydroxypropanoic acid with varying alkyl chains (Table 1). These compounds differ in ester group size, chirality, and functional groups, leading to distinct properties and applications.

Table 1: Comparison of (2S)-2-hydroxypropanoate Esters

Physicochemical Properties

- Volatility: Ethyl lactate (boiling point ~154°C) is more volatile than pentan-3-yl lactate due to its shorter alkyl chain. Longer esters like pentan-3-yl derivatives exhibit reduced volatility, impacting their detection in microbial volatilomes (e.g., ethyl 2-hydroxypropanoate is absent in 1-day-old yeast cultures but detected in older cultures ).

- Solubility : Ethyl lactate is water-miscible, whereas pentan-3-yl lactate is likely less soluble due to increased hydrophobicity.

- Chirality : All listed compounds retain the (2S) configuration, influencing enzymatic interactions and metabolic pathways .

Industrial and Pharmaceutical Relevance

- Ethyl Lactate: Widely used as a biodegradable solvent in pharmaceuticals and food.

- Magnesium Lactate : Employed as a magnesium supplement, leveraging ionic properties distinct from ester forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.